Pyroglutamylvaline
Overview
Description
Mechanism of Action
Target of Action
Pyroglutamylvaline, also known as pyro-glu-val or 5-oxoprolylvaline, is a dipeptide . Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that dipeptides, like this compound, can interact with various proteins and enzymes in the body, potentially influencing their function
Biochemical Pathways
Dipeptides can be involved in various biochemical processes, including protein synthesis and degradation
Pharmacokinetics
The bioavailability of dipeptides can be influenced by various factors, including their chemical structure, the presence of specific transporters, and the physiological conditions of the gastrointestinal tract
Result of Action
Dipeptides can influence various cellular processes, potentially leading to changes in cell function
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of dipeptides . Additionally, the presence of other compounds can influence the action of this compound, potentially leading to synergistic or antagonistic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyroglutamylvaline can be synthesized through the formal condensation of pyroglutamic acid and valine. The reaction typically involves the activation of the carboxy group of pyroglutamic acid, often using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of valine under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis, which allow for the efficient production of dipeptides like this compound.
Chemical Reactions Analysis
Types of Reactions: Pyroglutamylvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino or carboxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dipeptides, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Pyroglutamylvaline has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a reference standard in analytical chemistry.
Biology: this compound is studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its use in drug design and development.
Industry: The compound is utilized in the production of peptide-based materials and as a component in biochemical assays.
Comparison with Similar Compounds
Pyroglutamylvalinate: A peptide anion that is the conjugate acid of pyroglutamylvaline.
L-valine: An essential amino acid that serves as a functional parent of this compound.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of pyroglutamic acid and valine. This combination imparts distinct chemical and biological characteristics, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5(2)8(10(15)16)12-9(14)6-3-4-7(13)11-6/h5-6,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWLLBBGHRXQH-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175549 | |
Record name | Pyroglutamylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21282-10-0 | |
Record name | 5-Oxo-L-prolyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21282-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyroglutamylvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroglutamylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyroglutamylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0094651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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